molecular formula C7H9N5O2 B2986489 3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione CAS No. 67304-67-0

3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Cat. No.: B2986489
CAS No.: 67304-67-0
M. Wt: 195.182
InChI Key: DBOGCXGDFZVKCG-UHFFFAOYSA-N
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Description

3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS: 67304-67-0) is a pyrazolo-pyrimidine dione derivative with a molecular formula of C₇H₉N₅O₂ and a molecular weight of 195.18 g/mol . Its structure features a fused pyrazole-pyrimidine core with amino (-NH₂) and methyl (-CH₃) substituents at positions 3, 5, and 7, respectively.

Properties

IUPAC Name

3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-11-5-3(4(8)9-10-5)6(13)12(2)7(11)14/h1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOGCXGDFZVKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNC(=C2C(=O)N(C1=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione with an amine source under reflux conditions . Another approach utilizes ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The specific pathways involved include the alteration of cell cycle checkpoints and induction of programmed cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione (Target Compound) 3-NH₂, 5-CH₃, 7-CH₃ C₇H₉N₅O₂ 195.18 - Potential antitubercular activity (inference from related derivatives)
6-Methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 6-CH₃, 3-NH₂, 4-NH₂ C₆H₈N₆ 164.17 - Antioxidant activity demonstrated in vitro
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-C₆H₅, 4-NH₂ C₁₁H₁₀N₆ 226.24 - Synthesized via condensation of imidate with ammonia; potential kinase inhibition
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,8-dithioxo-pyrido[2,3-d:6,5-d']dipyrimidine-4,6(1H,7H)-dione Fused pyrido-dipyrimidine system with S atoms C₂₄H₁₆N₈O₂S₂ 528.56 - Complex heterocyclic system; synthetic intermediate for larger scaffolds
3,4,6-Trimethyl-3,4-dihydro-5H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(6H)-dione Triazolo ring system, 3-CH₃, 4-CH₃, 6-CH₃ C₇H₉N₅O₂ 195.18 - Higher density (1.59 g/cm³) and boiling point (381.7°C) vs. target compound
1-Phenyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione 1-C₆H₅ C₁₁H₈N₄O₂ 228.21 - Lower solubility due to aromatic substitution; used in early medicinal chemistry studies

Physicochemical Properties

  • Solubility and Lipophilicity: The target compound’s 3-amino and 5,7-dimethyl groups enhance hydrophilicity compared to 1-phenyl analogs (e.g., ), which are more lipophilic .
  • Thermal Stability : Triazolo derivatives () exhibit higher thermal stability (boiling point >380°C) due to their fused heterocyclic systems .

Biological Activity

3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS Number: 67304-67-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family and exhibits a diverse range of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C7H9N5O2
  • Molecular Weight : 195.18 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows for potential binding with enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
  • Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.
  • Antiproliferative Effects : Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis.

Anticancer Properties

Research has demonstrated that this compound has significant anticancer effects. For instance:

  • In vitro studies showed that the compound inhibited the growth of various cancer cell lines including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism involved the induction of cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It demonstrated activity against several bacterial strains and fungi. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects on HeLa cells; showed significant inhibition of cell growth with IC50 values in the micromolar range.
Study 2 Investigated antimicrobial efficacy against E. coli and S. aureus; demonstrated zones of inhibition comparable to standard antibiotics.
Study 3 Assessed antioxidant capacity using DPPH assay; showed a notable reduction in DPPH radicals indicating strong antioxidant activity.

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